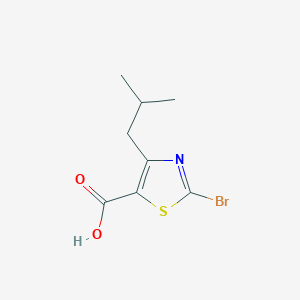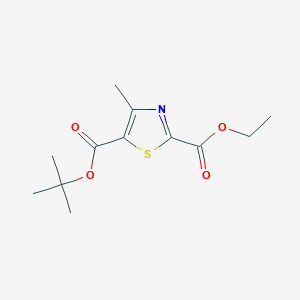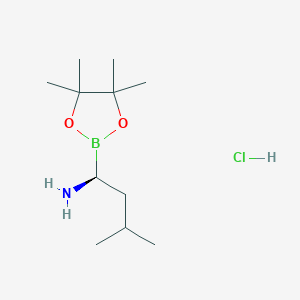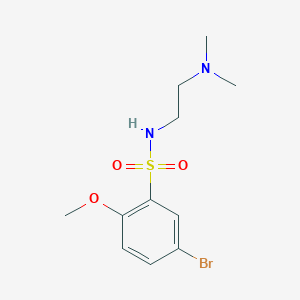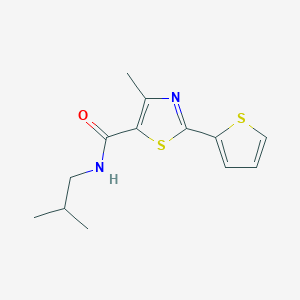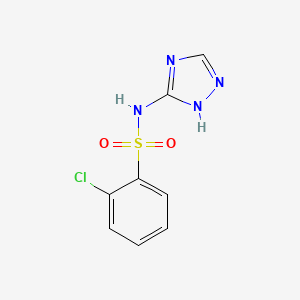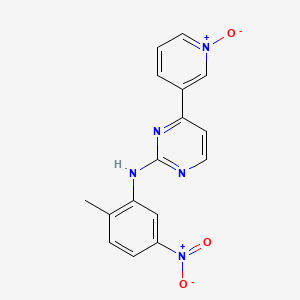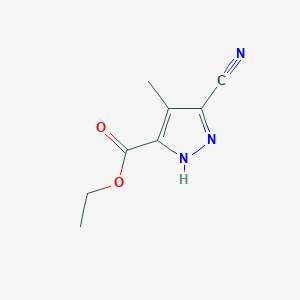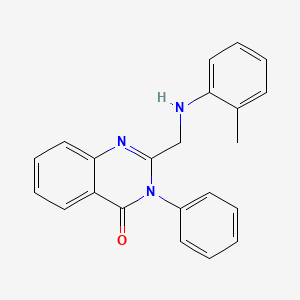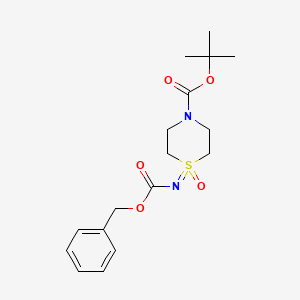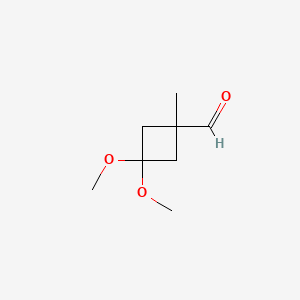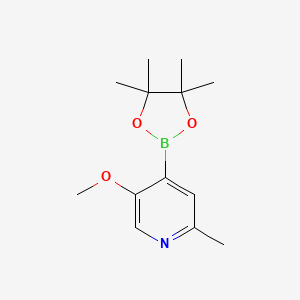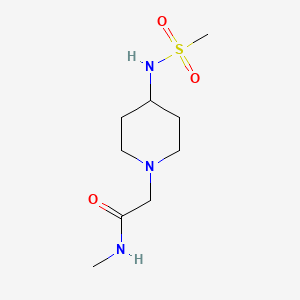
n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide involves several steps. One common method includes the reaction of piperidine with methylsulfonyl chloride to form the methylsulfonamido derivative. This intermediate is then reacted with n-methylacetamide under specific conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Known for its anti-inflammatory and anticancer effects. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Properties
Molecular Formula |
C9H19N3O3S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)piperidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H19N3O3S/c1-10-9(13)7-12-5-3-8(4-6-12)11-16(2,14)15/h8,11H,3-7H2,1-2H3,(H,10,13) |
InChI Key |
RTCSYXIVTBCADO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)
